4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C5H7IN4O and a molecular weight of 266.04 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes an iodine atom, a methyl group, and a pyrazole ring, making it a valuable compound for various synthetic and analytical applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-iodopyrazole, interact with alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase . These enzymes play crucial roles in alcohol metabolism and mycobacterial cell wall biosynthesis, respectively .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive iodine atom .
Biochemical Pathways
Based on the known targets of similar compounds, it may influence the alcohol metabolism pathway and the mycobacterial cell wall biosynthesis pathway .
Result of Action
Given its potential targets, it may influence the activity of certain enzymes, potentially leading to changes in metabolic processes .
Action Environment
Like most chemical compounds, its stability and efficacy could be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the carbohydrazide derivative, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The carbohydrazide group can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications, such as anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
- 4-Bromo-1-methyl-1H-pyrazole
- 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the iodine atom and the carbohydrazide group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial settings .
Biological Activity
4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C7H8I N4O
Molecular Weight: 248.07 g/mol
IUPAC Name: this compound
Structure: The compound features a pyrazole ring with an iodine substituent and a carbohydrazide group, which are critical for its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as alcohol dehydrogenase and lactate dehydrogenase (LDH) through covalent bonding facilitated by the iodine atom . This inhibition can alter metabolic pathways, particularly in cancer cells.
- Anti-inflammatory Activity: Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . The inhibition of these enzymes is crucial for the development of anti-inflammatory drugs.
In Vitro Studies
A series of studies have evaluated the biological activity of this compound and related compounds:
Study | Target | IC50 Value (μg/mL) | Effect |
---|---|---|---|
Akhtar et al. | COX-2 | 0.02 - 0.04 | High inhibitory activity |
Sivaramakarthikeyan et al. | Anti-inflammatory | 71.11 - 81.77 | Significant anti-inflammatory effect |
LDH Inhibition Study | LDHA and LDHB | Low nM | Potent inhibition in cancer cell lines |
These studies demonstrate that the compound exhibits promising anti-inflammatory and anticancer properties, making it a candidate for further pharmacological development.
Case Studies
-
Anti-cancer Activity:
A study focused on the inhibitory effects of pyrazole derivatives on LDH in pancreatic cancer cells showed that compounds similar to this compound significantly reduced lactate production, indicating a shift in metabolic pathways that could hinder cancer cell growth . -
Anti-inflammatory Effects:
In vivo models demonstrated that pyrazole derivatives, including those with structural similarities to our compound, effectively reduced edema in carrageenan-induced inflammation models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
IUPAC Name |
4-iodo-1-methylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYHJTNZWXLRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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